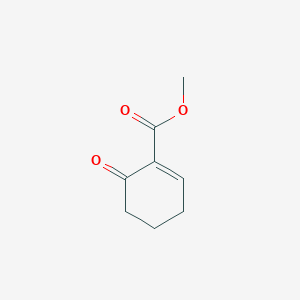

Methyl 6-oxocyclohex-1-ene-1-carboxylate

描述

Methyl 6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone and an ester functional group

准备方法

Synthetic Routes and Reaction Conditions

Methyl 6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a base such as sodium methoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the desired ester product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperatures to ensure efficient conversion .

化学反应分析

Photochemical [2+2] Cycloaddition

Under UV irradiation in the crystalline state, methyl 6-oxocyclohex-1-ene-1-carboxylate undergoes a topochemically controlled [2+2] cycloaddition to form a cyclobutano-dimer. The reaction proceeds via antiparallel cis, anti, cis orientation, as confirmed by X-ray crystallography .

Key parameters :

-

Reagents : UV light (λ ≈ 300 nm)

-

Conditions : Crystalline state, ambient temperature

-

Product : Cyclobutano-dimer (C₁₆H₂₀O₆)

-

Geometry : Center-to-center distance of double bonds: 3.86 Å; monomer displacement: 2.3 Å in-plane, 2.2 Å out-of-plane .

Michael Addition/Alkylation Cascade

This compound participates in stereoselective cascade reactions with organometallic reagents. For example:

Reaction Sequence :

-

Michael Addition : Homocuprate (generated from vinyl bromide and t-BuLi/CuCN) adds to the α,β-unsaturated ketone.

-

Alkylation : The enolate intermediate reacts with allyl bromide (60°C), yielding diastereomeric products .

Enzymatic Degradation in Microbial Metabolism

In anaerobic bacteria (e.g., Syntrophus aciditrophicus), this compound is metabolized via CoA-mediated pathways:

-

Activation : Conversion to 6-oxocyclohex-1-ene-1-carboxyl-CoA by acyl-CoA synthetase.

-

Dehydrogenation : Oxidized to benzoyl-CoA derivatives via cyclohexanecarboxyl-CoA dehydrogenase .

Key Enzymes :

-

Cyclohexanecarboxyl-CoA dehydrogenase (EC 1.3.8.6)

-

6-Oxocyclohex-1-ene-1-carboxyl-CoA hydrolase

Functional Group Transformations

The ketone and ester moieties enable classical reactivity:

Ketone Reduction

-

Reagents : NaBH₄ or LiAlH₄

-

Product : Methyl 6-hydroxycyclohex-1-ene-1-carboxylate (theoretical; no direct experimental data in sources).

Ester Hydrolysis

-

Conditions : Acidic (H₃O⁺) or basic (NaOH) hydrolysis

-

Product : 6-Oxocyclohex-1-ene-1-carboxylic acid.

Biological Activity in Parkinson’s Disease Models

Derivatives of this compound exhibit neuroprotective effects in MPTP-induced Parkinson’s disease models:

-

Example : (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol restores dopaminergic function at 20 mg/kg .

Mechanistic Insights

-

Photodimerization : Controlled by crystal packing, with minimal atomic displacement (<2.5 Å) ensuring orbital overlap .

-

Stereoselective Alkylation : The homocuprate’s bulk directs allylation to the less hindered face, favoring the anti diastereomer .

-

Microbial Metabolism : CoA-thioester formation lowers activation energy for ring dehydrogenation .

This compound’s versatility in synthesis and biochemistry underscores its value in materials science and medicinal chemistry.

科学研究应用

Organic Synthesis

Methyl 6-oxocyclohex-1-ene-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its dual functionality allows it to undergo various reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse chemical entities.

Reactions:

- Oxidation: Converts to carboxylic acids or diketones.

- Reduction: Converts the ketone group to an alcohol.

- Substitution: Participates in nucleophilic substitution reactions.

Research indicates that this compound may have significant biological activities. It has been studied for its role as a precursor to bioactive molecules, potentially contributing to the development of new therapeutic agents.

Mechanism of Action:

The compound can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione. This activity is associated with antiproliferative and anti-metastatic effects against certain cancer cell lines, indicating potential applications in oncology research .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential. Studies are ongoing to explore its efficacy in drug development, particularly in creating novel pharmaceuticals targeting specific diseases.

Case Study:

A study highlighted its use in synthesizing compounds that exhibit anti-cancer properties, demonstrating its potential role in developing targeted cancer therapies .

Industrial Applications

In industry, this compound is utilized in the production of various chemicals and materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties tailored for industrial needs.

作用机制

The mechanism of action of methyl 6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione and glutathione S-transferase. This activity is associated with its antiproliferative and anti-metastatic effects against certain cancer cells .

相似化合物的比较

Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:

Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate: Used in the synthesis of abscisic acid, a plant hormone.

Uniqueness

Methyl 6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific reactivity and the presence of both ketone and ester functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

Methyl 6-oxocyclohex-1-ene-1-carboxylate (MOC) is an organic compound with the molecular formula CHO. It is recognized for its potential biological activities and applications in medicinal chemistry. This article delves into the biological significance, mechanisms of action, and research findings associated with MOC.

Overview of this compound

MOC is a derivative of cyclohexene, characterized by the presence of both a ketone and an ester functional group. Its synthesis typically involves the reaction of cyclohexanone with dimethyl carbonate, facilitated by a base like sodium methoxide. The compound's dual functionality enables it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that MOC exhibits several biological activities, particularly in the fields of cancer research and medicinal chemistry. Some key findings include:

- Antiproliferative Effects : MOC has shown significant antiproliferative activity against various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, MOC demonstrated IC values of 1.82 μM and 4.54 μM respectively, indicating potent activity compared to other compounds tested .

- Mechanism of Action : The mechanism underlying MOC's biological activity includes its role as a nitric oxide donor. In the presence of glutathione and glutathione S-transferase, MOC releases nitric oxide, which is associated with its antiproliferative and anti-metastatic effects against certain cancer cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of MOC:

- Synthesis and Evaluation : In one study, MOC was utilized as a precursor in synthesizing various bioactive compounds. The derivatives produced exhibited enhanced biological activities, suggesting that modifications to the MOC structure can lead to improved therapeutic agents .

- Comparative Analysis : A comparative study involving similar compounds revealed that MOC's unique structural features contribute to its specific reactivity and biological activity. For example, when compared to ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, MOC displayed greater selectivity towards certain cancer cell lines due to its distinct functional groups .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of MOC:

属性

IUPAC Name |

methyl 6-oxocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTBWDJSTLSONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458982 | |

| Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52784-37-9 | |

| Record name | Methyl 6-oxocyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。